8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt: Technical Guide to Fluorogenic Esterase Sensing and OATP Transport Profiling
8-Acetoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt: Technical Guide to Fluorogenic Esterase Sensing and OATP Transport Profiling
Executive Summary
8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (commonly referred to as Acetoxy-HPTS or Ace ) is a specialized fluorogenic probe derived from the pH-sensitive dye HPTS (Pyranine). Unlike generic cell-permeant dyes (e.g., Calcein-AM), Acetoxy-HPTS retains three negatively charged sulfonate groups, rendering it membrane-impermeant via passive diffusion. Instead, it serves two critical, high-specificity roles in drug development and cell biology:
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OATP-Specific Substrate: It is actively transported into hepatocytes by Organic Anion Transporting Polypeptides (OATP1B1, OATP1B3, OATP2B1), allowing for "no-wash" high-throughput screening of drug-transporter interactions.[1]
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Fluorogenic Esterase Substrate: Upon enzymatic hydrolysis of the acetate group, the molecule converts to highly fluorescent HPTS, providing a ratiometric readout for esterase activity in extracellular fluids or within specific cellular compartments post-transport.
This guide details the physicochemical properties, mechanistic pathways, and validated protocols for utilizing Acetoxy-HPTS in ADME/Tox screening and enzymatic assays.
Part 1: Chemical Identity & Physicochemical Properties[2][3]
Acetoxy-HPTS is a "caged" fluorophore. The acetylation of the phenolic hydroxyl group at position 8 quenches the strong green fluorescence characteristic of the parent molecule (HPTS), shifting the absorption spectrum and significantly reducing quantum yield until hydrolysis occurs.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt |
| Common Abbreviations | Acetoxy-HPTS, Ace, HPTS-Acetate |
| CAS Number | 115787-83-2 |
| Molecular Formula | C₁₈H₉Na₃O₁₁S₃ |
| Molecular Weight | ~566.42 g/mol |
| Solubility | Highly soluble in Water, DMSO, DMF (> 10 mM) |
| Excitation (Caged) | ~460 nm (Weak/Blue fluorescence) |
| Excitation (Free HPTS) | 454 nm (pH dependent, main peak) |
| Emission (Free HPTS) | 511 nm (Strong Green fluorescence) |
| pKa (Post-Hydrolysis) | ~7.3 (HPTS is a pH indicator) |
| Membrane Permeability | Impermeant (Passive); Permeant (Active Transport via OATPs) |
Part 2: Mechanistic Principles
The utility of Acetoxy-HPTS relies on a specific bio-orthogonal "switch" mechanism. It is chemically stable in neutral buffer but rapidly hydrolyzed by esterases (e.g., acetylcholinesterase, butyrylcholinesterase, or intracellular non-specific esterases).
The Fluorogenic Switch
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State A (Quenched): The acetate group withdraws electron density from the pyrene ring system, suppressing the excited state proton transfer (ESPT) responsible for Pyranine's fluorescence.
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State B (Active): Esterase cleavage removes the acetate. The resulting hydroxyl group deprotonates (depending on pH), restoring the conjugated system of HPTS and yielding intense green fluorescence at 511 nm.
The OATP Transport Pathway
In drug development, Acetoxy-HPTS is superior to traditional radiolabeled substrates for studying hepatic uptake. It is recognized specifically by OATP1B1 , OATP1B3 , and OATP2B1 .
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Step 1: Acetoxy-HPTS binds to the OATP transporter on the basolateral membrane of hepatocytes.
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Step 2: It is translocated into the cytosol.
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Step 3: Intracellular esterases immediately hydrolyze it to HPTS.
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Step 4: The negatively charged HPTS is trapped inside the cell, accumulating fluorescence.
Diagram 1: Mechanism of Action (OATP Transport & Hydrolysis)
Caption: Acetoxy-HPTS enters the cell via OATP transporters and is "trapped" and activated by intracellular esterases.
Part 3: Applications in Drug Development
High-Throughput OATP Interaction Screening
Regulatory agencies (FDA/EMA) require screening of new molecular entities (NMEs) for interaction with hepatic transporters to predict Drug-Drug Interactions (DDIs). Acetoxy-HPTS replaces radiolabeled probes (e.g., [³H]-Estradiol-17β-glucuronide) with a fluorescence-based readout.
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Advantage: "No-wash" protocol.[1] Since the extracellular substrate is non-fluorescent (or spectrally distinct) and the product is trapped intracellularly, fluorescence increase is directly proportional to transport activity.
Liposome & Nanocarrier Stability
While HPTS/DPX is used for passive leakage, Acetoxy-HPTS is used to design enzyme-responsive delivery systems .
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Concept: Encapsulate Acetoxy-HPTS in a liposome.
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Trigger: The dye remains quenched until the liposome is disrupted and exposed to external esterases (simulating lysosomal degradation or tumor microenvironments).
Part 4: Experimental Protocols
Protocol A: OATP Transporter Inhibition Assay (Cell-Based)
Objective: Determine if a test compound inhibits OATP1B1-mediated uptake of Acetoxy-HPTS.
Materials:
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HEK293 cells stably transfected with OATP1B1 (or OATP1B3).
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Assay Buffer: Krebs-Henseleit buffer (pH 7.4).
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Acetoxy-HPTS Stock: 10 mM in DMSO.
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Stop Solution: Ice-cold PBS.
Workflow:
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Seeding: Plate OATP-expressing cells in 96-well black-wall/clear-bottom plates (50,000 cells/well). Culture for 24h.
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Equilibration: Remove media, wash 2x with pre-warmed Assay Buffer.
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Inhibitor Pre-incubation: Add 50 µL of Test Compound (various concentrations) in Assay Buffer. Incubate 10 min at 37°C.
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Substrate Addition: Add 50 µL of Acetoxy-HPTS (Final concentration: 5–10 µM).
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Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C.
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Measurement: Monitor kinetics for 20–30 minutes.
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Data Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize slope against vehicle control (0% inhibition) and known inhibitor control (e.g., Rifampicin).
Protocol B: Cell-Free Esterase Activity Assay
Objective: Quantify esterase activity in biological fluids or verify substrate quality.
Workflow:
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Preparation: Dilute Acetoxy-HPTS to 10 µM in PBS (pH 7.4).
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Blank: Measure background fluorescence of the substrate alone.
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Reaction: Add Enzyme (e.g., Porcine Liver Esterase) or sample fluid (1–10 µL).
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Read: Measure fluorescence endpoint or kinetic at Ex/Em 460/510 nm.
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Calibration: Use a standard curve of free HPTS (Pyranine) to convert RFU to moles of product hydrolyzed.
Diagram 2: OATP Inhibition Assay Workflow
Caption: Step-by-step workflow for high-throughput OATP inhibition screening using Acetoxy-HPTS.
Part 5: Troubleshooting & Optimization
Background Hydrolysis
Acetoxy-HPTS can undergo spontaneous hydrolysis in alkaline buffers (pH > 8.0) or if stored improperly.
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Solution: Store stock solutions (DMSO) at -20°C, desiccated. Prepare working solutions immediately before use. Always run a "No Enzyme/No Cell" blank control to subtract background drift.
pH Dependency
The fluorescence of the product (HPTS) is highly pH-dependent (pKa ~7.3).
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Impact: If the intracellular pH (pHi) changes due to the test drug, the fluorescence signal may change artificially, mimicking transport inhibition.
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Correction: HPTS is a ratiometric pH indicator. You can verify pHi stability by exciting at 405 nm vs 450 nm. The 405 nm excitation is pH-insensitive (isosbestic point), while 450 nm is pH-sensitive. If the 405nm signal remains constant, transport is stable; if 450nm changes, it may be a pH effect.
Inner Filter Effect
At high concentrations (>50 µM), the absorption of Acetoxy-HPTS or the released HPTS may cause inner filter effects.
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Optimization: Keep substrate concentration < 20 µM.
References
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National Institutes of Health (NIH) / PubMed. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides. (2021).[5][6][7] Available at: [Link]
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PubChem. Compound Summary: 8-Acetoxypyrene-1,3,6-trisulfonic acid.[3] Available at: [Link]
Sources
- 1. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt - CAS-Number 115787-83-2 - Order from Chemodex [chemodex.com]
- 3. 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
